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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B1232224 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Non-6-en-1-ol is a long-chain unsaturated alcohol with applications in the synthesis of

natural products and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy,

particularly 13C NMR, is a powerful analytical technique for the structural elucidation and purity

assessment of such organic molecules.[1] This application note provides a detailed protocol for

the 13C NMR analysis of (Z)-Non-6-en-1-ol, including predicted chemical shift data and a

generalized experimental workflow.

Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR are influenced by the electronic environment of each carbon

atom. For (Z)-Non-6-en-1-ol, the presence of a hydroxyl group and a cis-double bond

significantly affects the chemical shifts of the carbon chain. The predicted 13C NMR chemical

shifts for (Z)-Non-6-en-1-ol are summarized in Table 1. These predictions are based on

established chemical shift ranges for alcohols, alkenes, and alkanes, as well as by analogy to

similar unsaturated alcohols.[2][3][4][5]

Table 1: Predicted 13C NMR Chemical Shifts for (Z)-Non-6-en-1-ol in CDCl3
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Carbon Atom Chemical Shift (ppm)
Multiplicity (Proton
Coupled)

C1 ~62.5 Triplet

C2 ~32.8 Triplet

C3 ~25.7 Triplet

C4 ~29.3 Triplet

C5 ~27.1 Triplet

C6 ~129.5 Doublet

C7 ~130.8 Doublet

C8 ~20.6 Triplet

C9 ~14.1 Quartet

Note: These are predicted values and may vary slightly based on experimental conditions such

as solvent and temperature.[6]

Experimental Protocol
This section outlines a general procedure for acquiring a 13C NMR spectrum of (Z)-Non-6-en-
1-ol.

1. Sample Preparation

Dissolve approximately 10-50 mg of (Z)-Non-6-en-1-ol in 0.5-0.7 mL of deuterated

chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis and its carbon signal at

~77 ppm can be used as a reference.[5]

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup
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The following protocol is based on a standard 400 MHz NMR spectrometer.[7]

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the 13C probe.

3. Data Acquisition

A standard single-pulse experiment with proton decoupling is typically used for 13C NMR.[8]

Key Acquisition Parameters:

Pulse Program: A standard 30-degree or 90-degree pulse sequence with broadband

proton decoupling.

Spectral Width: Approximately 200-250 ppm to ensure all carbon signals are observed.

Acquisition Time: 1-2 seconds for good resolution.

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay may be

necessary.

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number

of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

[1]

4. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
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Integrate the peaks if quantitative analysis is desired (note: routine 13C NMR is generally not

quantitative without specific experimental setup).[1]

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of (Z)-Non-6-
en-1-ol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/c.html
https://www.benchchem.com/product/b1232224?utm_src=pdf-body
https://www.benchchem.com/product/b1232224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13C NMR Analysis Workflow for (Z)-Non-6-en-1-ol
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Caption: Workflow for 13C NMR analysis of (Z)-Non-6-en-1-ol.
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Interpretation of the Spectrum
The 13C NMR spectrum of (Z)-Non-6-en-1-ol is expected to show nine distinct signals,

corresponding to the nine carbon atoms in the molecule.

Downfield Region (δ > 100 ppm): The two signals in the range of 129-131 ppm are

characteristic of the sp2 hybridized carbons of the double bond (C6 and C7).[2][4]

Hydroxylated Carbon (δ ~ 62.5 ppm): The signal for C1, the carbon directly attached to the

electronegative oxygen atom, is shifted downfield to around 62.5 ppm.[4]

Upfield Region (δ < 40 ppm): The remaining signals correspond to the sp3 hybridized

carbons of the alkyl chain. The chemical shifts of these carbons are influenced by their

distance from the hydroxyl group and the double bond. The terminal methyl group (C9) will

appear at the most upfield position (~14 ppm).[2]

For unambiguous assignment of each carbon signal, advanced NMR techniques such as DEPT

(Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC,

HMBC) can be employed.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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